molecular formula C3F5N B1606461 Pentafluoropropionitrile CAS No. 422-04-8

Pentafluoropropionitrile

Cat. No. B1606461
CAS RN: 422-04-8
M. Wt: 145.03 g/mol
InChI Key: MTLOQUGSPBVZEO-UHFFFAOYSA-N
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Description

Pentafluoropropionitrile is a chemical compound with the molecular formula C3F5N . It is also known as 2,2,3,3,3-pentafluoropropanenitrile .


Synthesis Analysis

The synthesis of Pentafluoropropionitrile involves a reaction temperature of 400 °C, a contact time of pentafluoropropionamide of 100 s, and a reaction pressure of 0.1 MPa .


Molecular Structure Analysis

The molecular structure of Pentafluoropropionitrile is represented by the formula C3F5N . It has an average mass of 145.031 Da and a Monoisotopic mass of 144.995087 Da .


Physical And Chemical Properties Analysis

Pentafluoropropionitrile has a density of 1.5±0.1 g/cm3, a boiling point of -8.3±40.0 °C at 760 mmHg, and a vapour pressure of 2540.9±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 24.2±3.0 kJ/mol and a flash point of -51.2±27.3 °C . Its index of refraction is 1.267 and it has a molar refractivity of 16.6±0.3 cm3 .

Scientific Research Applications

  • Chemical Database : Pentafluoropropionitrile is listed in the ChemSpider database, which suggests it might be used in various chemical reactions or processes .

  • Nanotechnology in Water Treatment : While not directly related to Pentafluoropropionitrile, nanotechnologies are being used for removing pharmaceutically active compounds from water . The unique properties of nanomaterials offer great advantages over conventional technologies .

  • Porous Organic Frameworks (POFs) : POFs have been receiving increasing attention due to their unique properties, outstanding performance, and broad applications . Given their extremely high surface area, ordered crystal structure, and ease of tailoring, POFs are promising candidates for gas adsorption .

  • Nanotechnologies in Water Treatment : While not directly related to Pentafluoropropionitrile, nanotechnologies are being used for removing pharmaceutically active compounds from water . The unique properties of nanomaterials offer great advantages over conventional technologies .

  • Biomedical Applications of Polyglycolic Acid : Polyglycolic acid (PGA) is an essential biopolymer due to its thermal and mechanical properties and biodegradability . It’s used in various biomedical applications .

  • Porphyrin Metal-organic Framework Sensors : Porphyrins and porphyrin derivatives have been intensively explored for a number of applications such as sensing, catalysis, adsorption, and photocatalysis .

  • Properties and Applications of the β Phase Poly (vinylidene fluoride) : Poly (vinylidene fluoride), PVDF, shows five crystalline polymorphs with α, β, γ, δ and ε phases obtained by different processing methods . The β phase PVDF presents outstanding electrical characteristics including piezo-, pyro-and ferroelectric properties .

Safety And Hazards

Pentafluoropropionitrile is classified as toxic . Safety measures include keeping the container in a well-ventilated place, not breathing vapour, wearing suitable protective clothing and gloves, and seeking medical advice immediately in case of accident or if you feel unwell .

properties

IUPAC Name

2,2,3,3,3-pentafluoropropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F5N/c4-2(5,1-9)3(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLOQUGSPBVZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059965
Record name Pentafluoropropiononitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluoropropionitrile

CAS RN

422-04-8
Record name 2,2,3,3,3-Pentafluoropropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 2,2,3,3,3-pentafluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 2,2,3,3,3-pentafluoro-
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Record name Pentafluoropropiononitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluoropropiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
MJ Crawford, TM Klapötke, H Radies - Journal of Fluorine Chemistry, 2008 - Elsevier
The high-yield syntheses of trifluoroacetonitrile (1a), pentafluoropropionitrile (1b) and heptafluorobutyronitrile (1c) under mild reaction conditions using readily available starting …
Number of citations: 21 www.sciencedirect.com
HF Shurvell, JT Bulmer - Journal of Fluorine Chemistry, 1972 - Elsevier
… The present study on pentafluoropropionitrile … The infrared and Raman spectra of gaseous pentafluoropropionitrile … 100 to 2000K for the ideal gaseous state of pentafluoropropionitrile …
Number of citations: 2 www.sciencedirect.com
W Reilly, H Brown - The Journal of Organic Chemistry, 1957 - ACS Publications
… pentafluoropropionitrile and heptafluorobutyronitrile have been trimerized under heat and … Trifluoroacetonitrile, pentafluoropropionitrile andheptafluorobutyronitrile. These compounds …
Number of citations: 40 pubs.acs.org
WL Reilly, HC Brown - Journal of the American Chemical Society, 1956 - ACS Publications
Trifluoroacetonitrile, pentafluoropropionitrile and heptafluorobutyronitrile react with alkyl amities to produce N-alkyl perfluoroamidines and with hydrogen sulfideto give …
Number of citations: 44 pubs.acs.org
JK Ruff - The Journal of Organic Chemistry, 1967 - ACS Publications
Mat 1967 Notes 1675 act with n-butyllithium to produce remarkable poly-lithiated species such as C3LÍ4 in the case of propyne. In the course of extending our work we have examined …
Number of citations: 53 pubs.acs.org
HC Brown, D Pilipovich - Journal of the American Chemical …, 1960 - ACS Publications
… From the reaction of trifluoroacetonitrile and pentafluoropropionitrile with hydrazine, no … (0.065 mole) of pentafluoropropionitrile and 1.85 g. (0.058 mole) of anhydrous hydrazine. The …
Number of citations: 34 pubs.acs.org
WJ Middleton, CG Krepsan - The Journal of Organic Chemistry, 1968 - ACS Publications
Experimental Section a-Iminotrifluoropropiomtrile (2, Rf= CFa).—A mixture of 40 ml (ca. 1 mol) of liquid hydrogen cyanide, 95 g (1 mol) of tri-fluoroacetonitrile, and 2 ml of morpholine …
Number of citations: 20 pubs.acs.org
DA Barr, RN Haszeldine - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… to, initially, carbon dioxide and pentafluoropropionitrile ; the last compound can be identified by … Heptafluoropropyl isocyanate and pentafluoropropionitrile can also be isolated when …
Number of citations: 49 pubs.rsc.org
VA Petrov, F Davidson, W Marshall - Journal of fluorine chemistry, 2004 - Elsevier
The cycloaddition reactions of quadricyclane (1) and polyfluorinated imines and nitriles were studied. Both (CF 3 ) 2 CNH and (CF 3 ) 2 CN(2-FC 6 H 4 ) were found to have low …
Number of citations: 20 www.sciencedirect.com
WJ Chambers, CW Tullock… - Journal of the American …, 1962 - ACS Publications
… of perfluoroazoethane and perfluoroazopropane in low yields also have been reported recently by reaction of fluorine with trifluoroacetonitrile and with pentafluoropropionitrile, respec- …
Number of citations: 88 pubs.acs.org

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